

Quantifying 4-Dehydroxy-5-hydroxy Ritonavir in biological matrices

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Compound of Interest

Compound Name: 4-Dehydroxy-5-hydroxy Ritonavir

CAS No.: 202816-62-4

Cat. No.: B137749

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Application Note: High-Sensitivity Quantification of **4-Dehydroxy-5-hydroxy Ritonavir** in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Context

The Challenge: Ritonavir (RTV) is a cornerstone of antiretroviral therapy, functioning primarily as a pharmacokinetic enhancer ("booster") due to its potent mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).^{[1][2][3][4][5]} While the parent drug is well-characterized, the quantification of its metabolites—specifically the oxidized variants like **4-Dehydroxy-5-hydroxy Ritonavir** (often structurally correlated with the M2 hydroxy-metabolite or specific oxidative degradants)—is critical for mass balance studies, toxicity profiling, and understanding complex drug-drug interactions (DDI).

The Solution: This protocol details a robust, self-validating LC-MS/MS workflow for quantifying **4-Dehydroxy-5-hydroxy Ritonavir** in human plasma. Unlike generic protocols, this method prioritizes isomeric separation and matrix suppression control, utilizing Liquid-Liquid Extraction (LLE) and a focused gradient elution to distinguish the polar hydroxy-metabolite from the lipophilic parent drug and endogenous interferences.

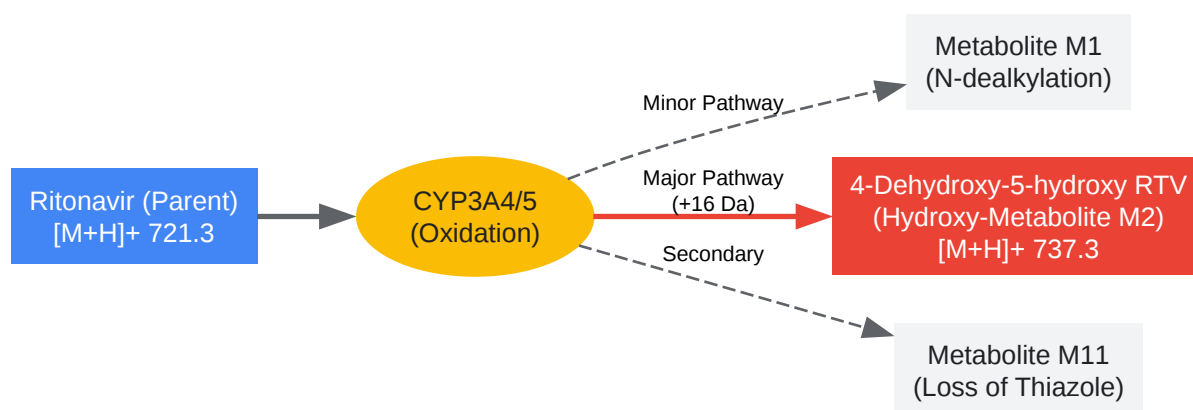
Metabolic Context & Target Analyte[6]

Ritonavir undergoes extensive metabolism by CYP3A4 and CYP2D6.[2][6] The primary biotransformation involves the oxidation of the isopropyl side chain. The target analyte, referred to here as **4-Dehydroxy-5-hydroxy Ritonavir**, represents a specific oxidative state (typically monohydroxylation,

) that serves as a marker for CYP3A4 metabolic activity.

Figure 1: Ritonavir Metabolic Pathway & Logic

This diagram illustrates the CYP-mediated biotransformation of Ritonavir into its major metabolites, highlighting the target analyte.



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Caption: CYP3A4-mediated oxidation of Ritonavir to its hydroxy-metabolite (Target), distinguishing it from dealkylated byproducts.[2][7][6]

Experimental Methodology

Reagents & Materials

- Analyte Standard: **4-Dehydroxy-5-hydroxy Ritonavir** (Custom synthesis or M2 Standard, >98% purity).
- Internal Standard (IS): Ritonavir-d6 (Deuterated standard is essential to compensate for matrix effects and ionization variability).[1]

- Matrix: Drug-free human plasma (K2EDTA).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate, Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: While Protein Precipitation (PPT) is faster, LLE is chosen here to minimize phospholipid carryover, which causes significant ion suppression in the retention window of polar metabolites.

- Aliquot: Transfer 50 μ L of plasma sample into a 1.5 mL polypropylene tube.
- IS Addition: Add 20 μ L of Internal Standard working solution (500 ng/mL Ritonavir-d6 in 50:50 MeOH:H₂O). Vortex gently.
- Buffer: Add 50 μ L of 0.1 M Ammonium Acetate (pH 4.0) to stabilize the pH and ensure consistent extraction efficiency.
- Extraction: Add 600 μ L of MTBE (Methyl tert-butyl ether).
 - Note: MTBE provides excellent recovery for Ritonavir and its hydroxy-metabolites while excluding polar matrix salts.
- Agitation: Vortex for 5 minutes at high speed; shake for 10 minutes.
- Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 500 μ L of the upper organic layer to a clean glass vial.
- Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (50:50 Mobile Phase A:B). Vortex for 1 minute and centrifuge.

LC-MS/MS Conditions

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).
 - Why: The 100mm length is necessary to chromatographically resolve the hydroxy-metabolite (more polar) from the parent Ritonavir (lipophilic) and potential isobaric interferences.
- Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	30	Initial Hold
1.00	30	Load Sample
4.00	95	Elute Analyte/Parent
5.50	95	Wash Column
5.60	30	Return to Initial

| 7.00 | 30 | Re-equilibration |

Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive Mode.
- Source Temp: 500°C.

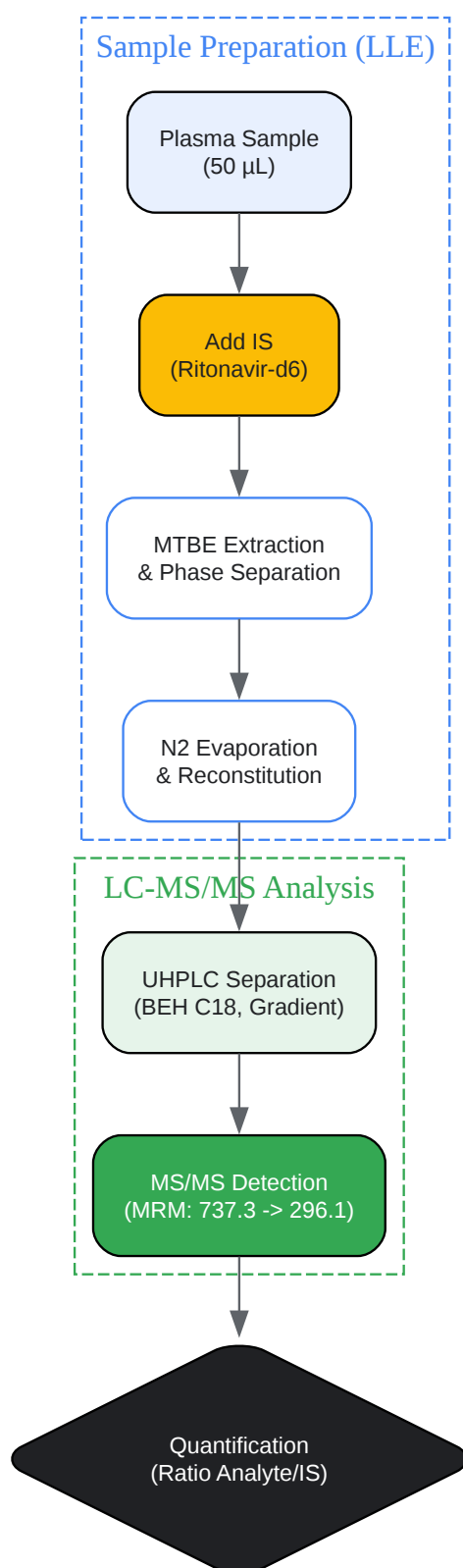
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
4-Dehydroxy-5-hydroxy RTV	737.3	296.1	35	25
Qualifier Transition	737.3	268.1	35	30
Ritonavir (Parent)	721.3	296.1	35	22
Ritonavir-d6 (IS)	727.3	296.1	35	22

Note: The transition 737.3 -> 296.1 corresponds to the specific thiazolyl fragment common to the Ritonavir backbone, shifted by mass if the modification is on the other side, or identical if the modification is retained. Always optimize collision energy for your specific instrument.

Analytical Workflow Visualization

Figure 2: Sample-to-Data Workflow

This flowchart defines the critical path from biological sampling to quantitative data generation.



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Caption: Step-by-step logic flow ensuring sample integrity and precise quantification.

Validation Criteria & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be met:

- Linearity: Calibration curve range 1.0 – 1000 ng/mL. Correlation coefficient (r) > 0.995.^{[8][9]} Weighting .
- Accuracy & Precision:
 - Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).
 - Accuracy must be within $\pm 15\%$ of nominal value.
- Matrix Effect (ME):
 - Calculate ME using the formula:
$$ME = \frac{A}{B} \times 100\%$$
, where B is the peak area of analyte spiked into extracted blank matrix, and A is the peak area in pure solution.
 - Acceptable range: 85% - 115%.
 - Self-Validating Step: If Ritonavir-d6 IS response varies by >20% between samples, re-extract.
- Selectivity:
 - Monitor the transition for Parent Ritonavir (721.^[10]3) during the Metabolite (737.3) window. Ensure baseline resolution (R_s) between the parent and metabolite to prevent source fragmentation (in-source decay) of the metabolite back to the parent mass, or vice versa.

Troubleshooting & Expert Insights

- Issue: Peak Tailing.

- Cause: Interaction with silanols on the column or pH mismatch.
- Fix: Ensure the Mobile Phase pH is buffered to 4.0 using Ammonium Acetate. Ritonavir is a weak base; pH control is vital for peak shape.
- Issue: Low Sensitivity for Metabolite.
 - Cause: Ion suppression from phospholipids.
 - Fix: Switch from PPT to LLE (as described). Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute during the high-organic wash phase (5.50 min), not during the analyte elution.
- Issue: Isomeric Interference.
 - Insight: Ritonavir has multiple chiral centers. The "4-Dehydroxy-5-hydroxy" designation implies a specific isomer. Ensure your reference standard is isomerically pure. If multiple peaks appear in the 737.3 channel, lower the gradient slope (e.g., 0.5% B/min) to resolve the specific isomer.

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- To cite this document: BenchChem. [Quantifying 4-Dehydroxy-5-hydroxy Ritonavir in biological matrices]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137749/docs#quantifying-4-dehydroxy-5-hydroxy-ritonavir-in-biological-matrices\]](https://www.benchchem.com/product/b137749/docs#quantifying-4-dehydroxy-5-hydroxy-ritonavir-in-biological-matrices)

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